molecular formula C36H61NO29 B12324126 alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-

alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-

Cat. No.: B12324126
M. Wt: 971.9 g/mol
InChI Key: TXBHONGFOHSVMN-UHFFFAOYSA-N
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Description

Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This particular compound has an amino group replacing the hydroxyl group at the 3A position of the alpha-cyclodextrin, making it a valuable compound for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the selective modification of alpha-cyclodextrinThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the selective introduction of the amino group. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions are typically mild to avoid degradation of the cyclodextrin ring .

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted cyclodextrin derivatives. These products have unique properties and applications in different fields .

Mechanism of Action

The mechanism of action of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is unique due to its specific ring size and the presence of the amino group at the 3A position. This modification enhances its ability to form stable inclusion complexes and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C36H61NO29

Molecular Weight

971.9 g/mol

IUPAC Name

41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol

InChI

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2

InChI Key

TXBHONGFOHSVMN-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O

Origin of Product

United States

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